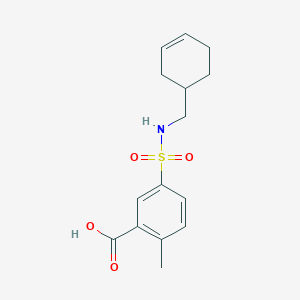![molecular formula C12H22N2O3 B7589907 2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid](/img/structure/B7589907.png)
2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid, also known as AOA, is a synthetic amino acid that has been widely studied in the field of biochemistry and physiology. It was first synthesized in 1971 by C. R. Johnson and R. F. Furchgott, and since then, it has been used in numerous research studies to investigate its mechanism of action and potential applications.
Mécanisme D'action
2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid acts as a competitive inhibitor of certain enzymes, specifically those involved in the synthesis of amino acids. By binding to the active site of these enzymes, 2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid prevents the natural amino acids from binding, thereby inhibiting their synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid are varied and complex, and depend on the specific system being studied. In general, 2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid has been shown to affect protein synthesis, enzyme activity, and cellular metabolism. It has also been shown to have neuroprotective effects in certain animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid in lab experiments is its ability to mimic the properties of natural amino acids, while also being easily synthesized and modified. However, 2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research involving 2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid. Some possible areas of investigation include its role in the treatment of neurodegenerative diseases, its use as a tool for studying protein synthesis and enzyme activity, and its potential as a therapeutic agent for a variety of conditions. Additionally, further studies may be needed to better understand the biochemical and physiological effects of 2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid, and to optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid involves several steps, starting with the reaction of 2-oxoethylamine with 6-aminohexanoic acid to form the intermediate compound, 2-(azepan-1-yl)-2-oxoethyl-6-aminohexanoic acid. This compound is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-amino-2-methylpropanol to form 2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid.
Applications De Recherche Scientifique
2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid has been extensively used in scientific research due to its ability to mimic the properties of natural amino acids. It has been used to investigate the role of amino acids in protein synthesis, as well as to study the structure and function of enzymes and other biological molecules.
Propriétés
IUPAC Name |
2-[[2-(azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,11(16)17)13-9-10(15)14-7-5-3-4-6-8-14/h13H,3-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVIXLSJIPQTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NCC(=O)N1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)

![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)

![3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)


![2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid](/img/structure/B7589912.png)
![2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7589920.png)
![2-Methyl-2-[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]propanoic acid](/img/structure/B7589928.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol](/img/structure/B7589933.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]hexanoic acid](/img/structure/B7589940.png)
